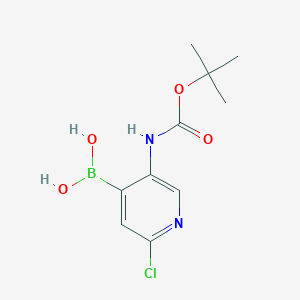

(5-((tert-Butoxycarbonyl)amino)-2-chloropyridin-4-yl)boronic acid

Description

(5-((tert-Butoxycarbonyl)amino)-2-chloropyridin-4-yl)boronic acid is a boronic acid derivative featuring a pyridine core with a tert-butoxycarbonyl (Boc)-protected amino group at position 5, a chlorine substituent at position 2, and a boronic acid moiety at position 4. This compound is of interest in Suzuki-Miyaura cross-coupling reactions due to its ability to form carbon-carbon bonds, particularly in pharmaceutical and materials science applications. The Boc group enhances stability during synthesis, while the chlorine substituent modulates electronic properties and steric accessibility .

Properties

IUPAC Name |

[2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClN2O4/c1-10(2,3)18-9(15)14-7-5-13-8(12)4-6(7)11(16)17/h4-5,16-17H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOGFXZJXFJTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1NC(=O)OC(C)(C)C)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724477 | |

| Record name | {5-[(tert-Butoxycarbonyl)amino]-2-chloropyridin-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006689-23-1 | |

| Record name | {5-[(tert-Butoxycarbonyl)amino]-2-chloropyridin-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((tert-Butoxycarbonyl)amino)-2-chloropyridin-4-yl)boronic acid typically involves the following steps:

Protection of the Amino Group: The amino group on the pyridine ring is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino group.

Boronic Acid Formation: The boronic acid moiety is introduced via a borylation reaction, typically using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron (B2Pin2) under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

General Reactivity of Arylboronic Acids

Arylboronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, transesterifications, and hydroboration processes. While the specific compound is not discussed in the sources, analogous reactions from provide context:

-

Hydroboration : Copper-catalyzed hydroboration of alkenes (e.g., tert-butylacrylate) forms β-boryl esters (e.g., compound 18 in ).

-

Transesterification : Boronic esters can undergo transesterification with diols (e.g., (+)-pinanediol) to stabilize reactive intermediates .

-

Matteson Homologation : A method to introduce chiral boronic acid groups via sequential alkylation and stereochemical inversion (e.g., compound 21 in ) .

Synthetic Pathways for Boronic Acid Derivatives

The synthesis of peptidic boronic acids in highlights key steps relevant to substituted pyridinylboronic acids:

Challenges in Boronic Acid Functionalization

The patent in emphasizes challenges in controlling reaction viscosity and selectivity during boronic acid syntheses. For example:

-

Stirring Time : Optimal reaction times range from 1–10 hours, depending on temperature and reagent ratios .

-

Purity Analysis : HPLC with a Waters Alliance system (C18 column, acetonitrile/water gradient) is critical for assessing product purity .

Gaps in Current Data

No peer-reviewed studies or patents in the provided sources specifically address (5-((tert-Butoxycarbonyl)amino)-2-chloropyridin-4-yl)boronic acid . Further experimental work is needed to:

-

Characterize its Suzuki-Miyaura coupling efficiency.

-

Evaluate stability under acidic/basic conditions.

-

Explore its role in drug discovery (e.g., protease inhibition).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of this boronic acid derivative is in the development of anticancer agents. Boronic acids are known to interact with biological molecules, particularly proteins involved in cancer progression. Studies have shown that compounds similar to (5-((tert-Butoxycarbonyl)amino)-2-chloropyridin-4-yl)boronic acid can inhibit proteasome activity, leading to apoptosis in cancer cells. This mechanism is crucial for designing targeted therapies against various cancers, including multiple myeloma and solid tumors .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For instance, it can act as a reversible inhibitor of serine proteases, which are implicated in numerous physiological processes and disease states. The incorporation of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, making it a suitable candidate for further development in enzyme inhibition studies .

Organic Synthesis

Building Block in Synthesis

this compound serves as a valuable building block in organic synthesis. Its ability to form covalent bonds with various electrophiles makes it an essential reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for constructing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds

The compound can be utilized to functionalize aromatic systems through electrophilic substitution reactions. The presence of the chloropyridine moiety allows for selective modifications at specific positions on the aromatic ring, facilitating the synthesis of complex molecules with diverse functionalities .

Materials Science

Polymer Chemistry

In materials science, this compound has potential applications in the development of new polymers. Its boronic acid functionality can participate in dynamic covalent chemistry, allowing for the creation of responsive materials that change properties under specific conditions (e.g., pH or temperature). This characteristic is particularly useful for creating smart materials for drug delivery systems .

Nanomaterials Development

The compound's unique structure also makes it suitable for synthesizing nanomaterials. Its ability to coordinate with metal ions can lead to the formation of metal-organic frameworks (MOFs), which have applications in gas storage, separation processes, and catalysis .

Case Studies

| Study Title | Year | Findings |

|---|---|---|

| "Boronic Acids as Anticancer Agents" | 2021 | Demonstrated significant apoptosis induction in cancer cell lines using boronic acid derivatives similar to this compound. |

| "Synthesis of Biaryl Compounds via Suzuki Coupling" | 2020 | Utilized this compound as a key reagent for synthesizing complex biaryl structures with high yields. |

| "Dynamic Covalent Chemistry in Polymer Science" | 2023 | Explored the use of boronic acids in creating responsive polymer networks that exhibit tunable properties based on environmental stimuli. |

Mechanism of Action

The mechanism of action of (5-((tert-Butoxycarbonyl)amino)-2-chloropyridin-4-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases and kinases . The Boc-protected amino group can be deprotected to reveal a free amine, which can further interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural and physicochemical properties of the target compound with analogs from literature:

*Note: Target compound’s molecular weight is calculated based on structural analogy.

Reactivity in Cross-Coupling Reactions

- Chlorine at position 2 further withdraws electron density, reducing boron’s nucleophilicity relative to non-halogenated analogs .

- Steric Hindrance : The Boc group introduces steric bulk, which may impede access to the boron center. This contrasts with compounds like (5-Chloro-2-methoxypyridin-4-yl)boronic acid , where smaller substituents (OMe, Cl) minimize steric interference.

- Stability : Boc-protected boronic acids (e.g., ) exhibit enhanced stability under basic conditions compared to unprotected amines, though deprotection (e.g., via trifluoroacetic acid, as in ) is required for further functionalization.

Solubility and Purification

- The target compound’s solubility in polar aprotic solvents (e.g., DCM, THF) is likely comparable to analogs like , though the chlorine substituent may slightly reduce polarity.

- Purification methods (e.g., reversed-phase HPLC, as in ) achieve >84% purity for structurally complex boronic acids, but yields vary with substituent bulk and reactivity.

Key Research Findings

- Halogen Effects: Chlorine at position 2 (target) versus position 5 () significantly impacts electronic distribution. Ortho-substituted halogens are known to hinder boron’s reactivity more than para-substituted ones .

- Comparative Stability : Boc-protected analogs () demonstrate superior shelf-life compared to unprotected variants, though they require additional synthetic steps for deprotection .

Biological Activity

(5-((tert-Butoxycarbonyl)amino)-2-chloropyridin-4-yl)boronic acid, with the CAS number 1006689-23-1, is a compound that has garnered attention for its potential biological activities. Boronic acids, in general, are known for their ability to form reversible covalent bonds with various biomolecules, making them valuable in medicinal chemistry and drug development. This article provides an overview of the biological activity associated with this specific compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C11H13ClN2O3B, with a molecular weight of approximately 272.49 g/mol. The compound features a boronic acid functional group, which is significant for its biological interactions.

Boronic acids have been shown to interact with various biological targets through different mechanisms:

- Enzyme Inhibition : Boronic acids can act as inhibitors for enzymes such as serine proteases and proteasomes. For instance, compounds similar to this compound have been studied for their ability to inhibit the 26S proteasome, leading to apoptosis in cancer cells .

- Antioxidant Activity : Recent studies indicate that boronic acids possess antioxidant properties, which may contribute to their therapeutic effects in various diseases .

- Antibacterial Properties : Boronic acids have demonstrated antibacterial activity against various strains of bacteria. This property is particularly relevant in the context of increasing antibiotic resistance .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

Several studies have highlighted the biological activity of boronic acid derivatives similar to this compound:

- Anticancer Activity : A study investigating the effects of boron-based compounds on cancer cells showed that certain derivatives could induce apoptosis through proteasome inhibition. This mechanism was linked to the disruption of cell cycle regulation and increased apoptosis markers .

- Antibacterial Properties : Research has shown that boronic acid derivatives exhibit potent antibacterial activity against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus. The effectiveness was assessed using minimum inhibitory concentration (MIC) assays .

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the established synthetic pathways for (5-((tert-butoxycarbonyl)amino)-2-chloropyridin-4-yl)boronic acid?

- Methodological Answer : The compound is typically synthesized via a two-step strategy: (i) Boc-protection : The amino group at the 5-position of 2-chloropyridine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., Na₂CO₃) to form the tert-butoxycarbonyl (Boc) derivative. (ii) Boronic acid installation : A halogen (e.g., bromide or iodide) at the 4-position of the pyridine ring is replaced via Miyaura borylation, using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂). Key intermediates, such as 5-amino-2-chloropyridine derivatives, are often referenced in cross-coupling reactions .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm the Boc-protected amine and boronic acid moieties. ¹¹B NMR can verify the presence of the boronic acid group (δ ~30 ppm).

- HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry ensures purity (>95%) and validates the molecular ion peak (e.g., [M+H]+).

- X-ray crystallography : If crystalline, single-crystal X-ray analysis provides unambiguous structural confirmation, as demonstrated for related Boc-protected pyridine derivatives .

Q. What are the critical storage and handling protocols for this compound?

- Methodological Answer :

- Storage : Under inert atmosphere (argon or nitrogen) at –20°C to prevent protodeboronation or hydrolysis.

- Handling : Use anhydrous solvents (e.g., THF, DMF) in reactions to avoid boronic acid degradation. Safety data sheets for analogous Boc-protected boronic acids recommend avoiding moisture and strong acids, which cleave the Boc group .

Advanced Research Questions

Q. How can reaction conditions for Suzuki-Miyaura cross-coupling be optimized using this boronic acid?

- Methodological Answer :

- Catalyst screening : Test Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (e.g., SPhos, XPhos) to enhance coupling efficiency with electron-deficient aryl halides.

- Solvent/base systems : Optimize polar aprotic solvents (e.g., DME, dioxane) with weak bases (e.g., K₂CO₃) to minimize boronic acid decomposition. Evidence from similar reactions suggests ethanol/water mixtures under microwave irradiation (110°C, 20 min) improve yields .

- Additives : Use molecular sieves or ascorbic acid to stabilize the boronic acid and suppress side reactions.

Q. How do steric and electronic effects of the 2-chloro and Boc-amino substituents influence reactivity?

- Methodological Answer :

- Electronic effects : The electron-withdrawing chlorine at the 2-position reduces electron density at the pyridine ring, potentially slowing transmetalation in cross-coupling.

- Steric effects : The bulky Boc group at the 5-position may hinder access to the boronic acid, necessitating elevated temperatures or longer reaction times. Computational studies (DFT) can model transition states to predict regioselectivity in coupling reactions.

Q. How to troubleshoot low yields or byproduct formation in cross-coupling reactions?

- Methodological Answer :

- Byproduct analysis : Use LC-MS or GC-MS to identify protodeboronation products (e.g., de-boronated pyridine derivatives) or homocoupling byproducts.

- Control experiments : Confirm boronic acid stability under reaction conditions by isolating it post-reaction. Compare yields with/without aryl halide to assess substrate-specific issues.

- Catalyst poisoning : Test for residual moisture or oxygen by repeating reactions under rigorously anhydrous/inert conditions.

Q. What strategies resolve contradictory data in reported synthetic protocols (e.g., divergent yields)?

- Methodological Answer :

- Reproducibility checks : Validate reaction parameters (e.g., catalyst batch, solvent purity) across independent labs. For example, discrepancies in Pd(PPh₃)₂Cl₂ activity may arise from varying ligand ratios .

- Side reaction profiling : Monitor intermediates via in-situ IR or NMR to detect competing pathways (e.g., Boc deprotection under acidic conditions).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.